N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide
Description
N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a trifluoromethyl-substituted pyridine, and a piperazine ring
Properties
Molecular Formula |
C17H23F3N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H23F3N4O2/c18-17(19,20)13-3-4-15(21-10-13)24-7-5-23(6-8-24)12-16(25)22-11-14-2-1-9-26-14/h3-4,10,14H,1-2,5-9,11-12H2,(H,22,25) |
InChI Key |
HVLMCPQNXYQDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of oxolane-2-carboxylic acid with a suitable amine to form the oxolane ring. This intermediate is then reacted with 5-(trifluoromethyl)pyridin-2-ylamine under controlled conditions to introduce the trifluoromethyl-pyridine moiety. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
Major products formed from these reactions include lactones from oxidation, fluorinated derivatives from reduction, and various substituted piperazines from nucleophilic substitution .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl-pyridine moiety is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The oxolane ring may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-methyl-1-(oxolan-2-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine .
Uniqueness
What sets N-[(oxolan-2-yl)methyl]-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, while the oxolane and piperazine rings contribute to its overall pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
